N'-hydroxy-2,2-dimethylpropanimidamide chemical structure
N'-hydroxy-2,2-dimethylpropanimidamide chemical structure
Synonyms: Pivalamidoxime, N-hydroxy-tert-butylcarboxamidine CAS Registry Number: 42956-75-2
Executive Summary
N'-hydroxy-2,2-dimethylpropanimidamide (Pivalamidoxime) is a critical synthetic intermediate in medicinal chemistry, primarily utilized as the precursor for 3-tert-butyl-1,2,4-oxadiazoles . This heterocyclic core serves as a bioisostere for amides and esters, offering improved metabolic stability and lipophilicity in drug candidates. This guide provides a rigorous analysis of its physicochemical properties, an optimized synthesis protocol, and a mechanistic breakdown of its transformation into bioactive scaffolds.
Structural Analysis & Physicochemical Properties[1]
Pivalamidoxime features a bulky tert-butyl group attached to an amidoxime functionality.[1] The steric bulk of the tert-butyl group provides significant resistance to enzymatic hydrolysis, a property often retained in its downstream derivatives.
Table 1: Physicochemical Profile
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 116.16 g/mol | |
| Appearance | White crystalline solid | Hygroscopic in high humidity |
| Melting Point | 108.6 – 113.7 °C | Sharp range indicates high purity [1] |
| Solubility | DMSO, Methanol, Ethanol | Poor solubility in non-polar alkanes |
| pKa | ~11.5 (amidoxime OH) | Weakly acidic; forms salts with strong bases |
Synthetic Pathways & Process Optimization
The industrial and laboratory standard for synthesizing Pivalamidoxime involves the nucleophilic addition of hydroxylamine to pivalonitrile. While conceptually simple, the reaction kinetics are heavily influenced by the steric hindrance of the tert-butyl group.
Optimized Synthesis Protocol
Objective: Synthesis of Pivalamidoxime from Pivalonitrile. Scale: Laboratory (10–50 mmol).
Reagents:
-
Pivalonitrile (1.0 equiv)
-
Hydroxylamine hydrochloride (
) (1.5 equiv) -
Sodium Carbonate (
) or Triethylamine ( ) (1.5 equiv) -
Solvent: Methanol/Water (3:1 v/v) or Ethanol.
Step-by-Step Methodology:
-
Free Base Generation: In a round-bottom flask equipped with a magnetic stir bar, dissolve
in the minimum amount of water. Slowly add the base ( ) to neutralize the hydrochloride salt. Caution: evolution will occur. -
Addition: Dilute the mixture with Methanol (to ensure solubility of the nitrile). Add Pivalonitrile dropwise.
-
Reflux: Heat the reaction mixture to reflux (approx. 70–80 °C) for 12–18 hours.
-
Causality: The bulky tert-butyl group retards the nucleophilic attack of hydroxylamine on the nitrile carbon. Room temperature stirring is often insufficient for complete conversion.
-
-
Monitoring: Monitor via TLC (eluent: EtOAc/Hexane). The product is more polar than the starting nitrile.
-
Workup: Evaporate the alcohol under reduced pressure. The residue will likely be a slurry. Add water and extract with Ethyl Acetate (
). -
Purification: Wash combined organic layers with brine, dry over anhydrous
, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
Synthetic Workflow Diagram
Figure 1: Critical path for the synthesis of Pivalamidoxime, highlighting the necessity of free-base generation and thermal activation to overcome steric hindrance.
Mechanistic Reactivity: The 1,2,4-Oxadiazole Gateway
The primary utility of Pivalamidoxime in drug discovery is its conversion into 3-tert-butyl-1,2,4-oxadiazoles . This transformation proceeds via O-acylation followed by cyclodehydration.[1]
Reaction Mechanism
-
O-Acylation: The amidoxime oxygen (more nucleophilic than the nitrogen) attacks an electrophile (e.g., Acyl Chloride or Activated Ester) to form an O-acylamidoxime intermediate.
-
Cyclodehydration: Under thermal conditions or in the presence of fluoride sources (TBAF), the intermediate undergoes intramolecular condensation to close the ring, eliminating water.
Cyclization Pathway Diagram
Figure 2: Mechanistic pathway for the conversion of Pivalamidoxime into the pharmacologically relevant 1,2,4-oxadiazole scaffold.
Analytical Characterization
To ensure scientific integrity, the synthesized product must be validated against the following spectroscopic signatures.
-
NMR (DMSO-
, 400 MHz):- 1.10–1.20 ppm (Singlet, 9H): Characteristic tert-butyl group.
-
5.20–5.50 ppm (Broad Singlet, 2H):
protons (exchangeable with ). -
8.50–9.00 ppm (Broad Singlet, 1H):
proton (highly dependent on concentration and solvent).
-
IR Spectroscopy (KBr):
-
Strong absorption at ~1650–1660
corresponding to the stretch. -
Broad band at 3100–3400
for and stretching.
-
Pharmaceutical Applications
Pivalamidoxime is not merely an intermediate; it is a strategic tool in "Scaffold Hopping."
-
Bioisosterism: The resulting 3-tert-butyl-1,2,4-oxadiazole ring mimics the spatial and electronic properties of amide bonds and esters but lacks the susceptibility to proteases and esterases.
-
S1P1 Receptor Modulators: The 1,2,4-oxadiazole core is a frequent motif in sphingosine-1-phosphate (S1P) receptor agonists (e.g., Ozanimod analogs), used in treating multiple sclerosis and ulcerative colitis. The tert-butyl group specifically fills hydrophobic pockets in the receptor binding site [2].
-
Energetic Materials: Due to the high nitrogen content and heat of formation, derivatives of pivalamidoxime are occasionally explored in high-energy density material (HEDM) research, though this is secondary to its pharmaceutical use.
References
-
Fisher Scientific. (2023). Safety Data Sheet: N'-hydroxy-2,2-dimethylpropanimidamide. Retrieved from [Link]
-
PubChem. (2025). Compound Summary: Pivalamidoxime. Retrieved from [Link]
